3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Description
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethoxy-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C12H12O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h1,5-7,9H,4,8H2,2H3 |
InChI Key |
SRYABHJLJHUBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC#C)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The most common and well-documented method to prepare 3-ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde involves the nucleophilic substitution (Williamson ether synthesis) of 3-ethoxy-2-hydroxybenzaldehyde with propargyl bromide under basic conditions.
-
- 3-Ethoxy-2-hydroxybenzaldehyde (commercially available)
- Propargyl bromide (alkylating agent)
Base: Potassium carbonate (K2CO3), used to deprotonate the phenolic hydroxyl group to form the phenolate ion, which then attacks the propargyl bromide.
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetone are commonly employed to dissolve reactants and facilitate the reaction.
-
- Reaction typically performed at reflux temperature (e.g., acetone reflux ~56°C) or room temperature depending on solvent and scale.
- Reaction times vary from 2 to 12 hours depending on conditions.
Atmosphere: Often conducted under inert atmosphere (nitrogen or argon) to prevent side reactions.
Typical Experimental Procedure
- A suspension of 3-ethoxy-2-hydroxybenzaldehyde and potassium carbonate in acetone or DMF is stirred at reflux for 30 minutes to 1 hour.
- Propargyl bromide is added dropwise, and the mixture is stirred for an additional 2–12 hours.
- After reaction completion (monitored by TLC), the mixture is cooled, filtered to remove inorganic salts, and extracted with ethyl acetate.
- The organic phase is washed, dried over sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to afford 3-ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde in yields typically exceeding 90%.
Reaction Mechanism
- The base deprotonates the phenol to form the phenolate ion.
- The phenolate ion acts as a nucleophile, attacking the electrophilic carbon in propargyl bromide via an SN2 mechanism, displacing bromide and forming the propargyl ether linkage.
Alternative Synthetic Routes and Related Procedures
Mitsunobu Reaction Approach
- Some literature reports the use of Mitsunobu reaction conditions for ether formation, employing triphenylphosphine (Ph3P) and diisopropyl azodicarboxylate (DIAD) to couple 3-substituted hydroxybenzaldehydes with propargyl alcohol derivatives.
- This method is performed in tetrahydrofuran (THF) at room temperature and can provide an alternative route to propargyl ethers with good selectivity and yields.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Notes/Comments |
|---|---|---|
| Starting material | 3-Ethoxy-2-hydroxybenzaldehyde | Commercially available |
| Alkylating agent | Propargyl bromide | Used in slight excess (1.3–1.6 equiv.) |
| Base | Potassium carbonate (K2CO3) | 1.3–3 equiv. |
| Solvent | Acetone or DMF | Aprotic polar solvents preferred |
| Temperature | Reflux (~56°C for acetone) or room temp | Reaction time 2–12 hours |
| Atmosphere | Nitrogen or argon | To prevent oxidation or side reactions |
| Workup | Filtration, extraction with ethyl acetate | Drying over Na2SO4 |
| Purification | Recrystallization or silica gel column chromatography | Yields >90% reported |
| Yield | 35%–98% (varies with scale and purity) | Lower yields sometimes reported in literature, typically >90% in optimized conditions |
Spectroscopic and Analytical Confirmation
- NMR Spectroscopy: Characteristic peaks confirm the presence of ethoxy group, propargyl ether linkage, and aldehyde proton.
- Infrared Spectroscopy (IR): Shows aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100–2200 cm⁻¹).
- Mass Spectrometry: Confirms molecular ion consistent with formula C12H12O3.
- These analyses confirm structure and purity after synthesis.
Research Findings and Notes on Optimization
- The reaction is generally high yielding and straightforward, but yields can vary depending on solvent choice, base strength, and reaction time.
- Use of aprotic solvents like DMF tends to improve solubility and reaction rates.
- Potassium carbonate is preferred for mild basic conditions, minimizing side reactions such as aldol condensation or polymerization of aldehydes.
- Purification by recrystallization from ethyl acetate/hexane mixtures is effective for isolating pure product.
- Some reports note yields as low as 35% in crude preparations without further purification, emphasizing the need for careful workup and purification.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy or prop-2-yn-1-yloxy groups.
Major Products Formed
Oxidation: 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modifying their activity. The ethoxy and prop-2-yn-1-yloxy groups can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Compounds
Positional Isomers
The position of substituents significantly influences physicochemical and reactive properties:
- 3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 428847-37-4):
- 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde (CAS 145654-01-9):
Functional Group Variations
3-(Prop-2-yn-1-yloxy)benzaldehyde (CAS 5651-87-6):
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde :
Physicochemical Properties and Spectroscopic Data
Biological Activity
3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde has the molecular formula C₁₂H₁₂O₃. Its structure features an ethoxy group and a prop-2-yn-1-yloxy moiety attached to a benzaldehyde core. This configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
The biological activity of 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is primarily attributed to its functional groups:
- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modifying their activity.
- Ethoxy and Prop-2-yn-1-yloxy Groups : These groups can engage in various chemical reactions, enhancing the compound's reactivity and versatility in biological systems.
Anticancer Activity
Research indicates that 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines while showing lesser effects on normal cells. For instance, it has been shown to significantly inhibit gastric cancer cell proliferation with minimal toxicity to non-cancerous gastric epithelial cells (GES-1) in MTT assays .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. A study identified derivatives of the compound that act as multitarget-directed ligands with antioxidant properties and calcium channel antagonism. These derivatives demonstrated significant neuroprotection against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Gastric Cancer Cell Study : A study evaluated the effects of 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde on gastric cancer cells and found a marked reduction in cell viability, indicating its potential as an anticancer agent .
- Neuroprotection Study : Another investigation focused on the neuroprotective effects of related compounds derived from 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. The results showed that these compounds could reduce neuronal cell death induced by oxidative stress, highlighting their therapeutic potential for neurodegenerative conditions .
Data Tables
| Biological Activity | Effect Observed | Cell Line/Model |
|---|---|---|
| Anticancer | Inhibition of growth | Gastric cancer cells |
| Neuroprotection | Reduced cell death | Neuronal cell lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted benzaldehydes with propargyl bromides under basic conditions (e.g., NaH in THF) introduces the prop-2-yn-1-yloxy group. Ethoxy groups are typically introduced via Williamson ether synthesis using ethyl iodide/bromide and a base. Optimizing temperature (e.g., reflux in ethanol), solvent polarity, and catalyst (e.g., Na₂S₂O₅ for cyclization) improves yields . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde?
- Methodological Answer :
- ¹H NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm, ethoxy protons as a triplet near δ 1.4 ppm (CH₃) and a quartet at δ 4.0–4.2 ppm (OCH₂), and the propargyl CH₂ group as a singlet at δ 4.7–4.9 ppm. Aromatic protons appear between δ 6.8–7.5 ppm, split based on substitution patterns .
- IR : Strong aldehyde C=O stretch at ~1700 cm⁻¹, C≡C (propargyl) stretch at ~2100 cm⁻¹, and aromatic C=C stretches at ~1600 cm⁻¹ .
Q. What purification strategies are effective for removing by-products (e.g., unreacted aldehydes) during synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate/water to separate polar by-products.
- Chromatography : Flash column chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) resolves unreacted aldehydes and intermediates .
- Recrystallization : Ethanol or methanol recrystallization removes high-melting-point impurities .
Advanced Research Questions
Q. How can crystallographic tools (e.g., SHELX, Mercury) resolve structural ambiguities in 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives?
- Methodological Answer :
- SHELXL Refinement : Use high-resolution X-ray data to refine anisotropic displacement parameters. Address disorder in propargyl/ethoxy groups via PART instructions and restraints .
- Mercury Visualization : Analyze packing motifs and hydrogen-bonding networks (e.g., C=O⋯H interactions) to validate intermolecular interactions. Compare with similar benzaldehyde derivatives in the Cambridge Structural Database (CSD) .
Q. What strategies address discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT-calculated NMR shifts)?
- Methodological Answer :
- Solvent Effects : Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for ethanol) to align with experimental conditions.
- Conformational Sampling : Use molecular dynamics (MD) to account for rotational flexibility in propargyl/ethoxy groups, which may shift predicted NMR signals .
Q. How does the electronic nature of the propargyl group influence reactivity in cross-coupling reactions (e.g., Sonogashira, Click chemistry)?
- Methodological Answer :
- Sonogashira Coupling : The propargyl group acts as an alkyne donor. Use Pd(PPh₃)₄/CuI catalysis in THF/NEt₃ to couple with aryl halides. Monitor reaction progress via TLC to avoid over-oxidation of the aldehyde .
- Click Chemistry : The terminal alkyne reacts with azides (CuAAC conditions: CuSO₄, sodium ascorbate) to form triazoles. Protect the aldehyde group (e.g., as an acetal) to prevent side reactions .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound (e.g., enzyme inhibition, antimicrobial activity)?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., α-glucosidase inhibition) with p-nitrophenyl glycoside substrates. IC₅₀ values are calculated from dose-response curves .
- Antimicrobial Screening : Conduct microdilution assays (MIC determination) against Gram-positive/negative strains. Include controls (e.g., DMSO for solubility) to validate results .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting crystallographic and spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures. Validate with PLATON’s ADDSYM tool to detect missed symmetry .
- Dynamic Effects in NMR : Variable-temperature NMR (e.g., 298–343 K) can resolve signal splitting caused by slow conformational exchange in the propargyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
